2-hydroxyethyl (2S)-2-hydroxypropanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-hydroxyethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
YVOWOLLEVWDWOH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCO)O |
Canonical SMILES |
CC(C(=O)OCCO)O |
Origin of Product |
United States |
General Context of Chiral Hydroxyesters in Advanced Chemical Systems
Chiral hydroxyesters represent a significant class of organic compounds characterized by the presence of at least one stereocenter, a hydroxyl group, and an ester functional group. Their importance in advanced chemical systems stems from their utility as versatile building blocks in asymmetric synthesis, their application as biocompatible solvents, and their role as precursors to biodegradable polymers.
The dual functionality of a hydroxyl and an ester group within the same molecule allows for a wide array of chemical transformations. The hydroxyl group can be a site for further esterification, etherification, or oxidation, while the ester group can undergo hydrolysis or transesterification. This reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and flavorings.
In the pursuit of "green chemistry," chiral hydroxyesters derived from natural sources, such as lactic acid, are particularly prized. These bio-based solvents are often biodegradable and exhibit low toxicity, presenting sustainable alternatives to traditional volatile organic compounds (VOCs). Their ability to dissolve a wide range of substances makes them suitable for use in paints, coatings, and cleaning formulations.
Significance of 2s Stereochemistry in Ester Based Molecules
The term "(2S)" refers to the specific three-dimensional arrangement of atoms around the chiral center at the second carbon atom of the propanoate backbone, as defined by the Cahn-Ingold-Prelog priority rules. In a biological context, the stereochemistry of a molecule is paramount, as it dictates how it interacts with other chiral molecules, such as enzymes and receptors. nih.gov
Living systems are inherently chiral, and thus often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug, for instance, may have a desired therapeutic effect, while the other enantiomer could be inactive or even cause adverse effects. nih.gov Therefore, the ability to synthesize and utilize a single, specific enantiomer, such as the (2S) form, is a cornerstone of modern drug design and development. nih.gov39.100.107
The (2S) configuration of 2-hydroxypropanoate is derived from L-(+)-lactic acid, the naturally occurring isomer of lactic acid found in biological systems. This "natural" stereochemistry often translates to enhanced biocompatibility and biodegradability, as enzymes in organisms are specifically adapted to recognize and metabolize this form.
Overview of Research Trajectories for 2 Hydroxyethyl 2s 2 Hydroxypropanoate
Direct Esterification Routes and Process Optimization
Direct esterification involves the reaction of (2S)-lactic acid with ethylene glycol, typically in the presence of a catalyst. The efficiency of this process is heavily influenced by the choice of catalyst and the management of reaction conditions to favor product formation.
Acid catalysts are commonly employed to accelerate the esterification reaction between (2S)-lactic acid and ethylene glycol. Both homogeneous and heterogeneous catalysts can be utilized. Homogeneous catalysts, such as sulfuric acid, are effective but can lead to challenges in product separation and potential corrosion issues. Heterogeneous catalysts, like acidic ion-exchange resins (e.g., Amberlyst 15), offer the advantage of easier separation from the reaction mixture and can be reused, making the process more environmentally benign. The catalytic mechanism involves the protonation of the carboxylic acid group of lactic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of ethylene glycol.
The yield and purity of this compound are critically dependent on several reaction parameters. The molar ratio of the reactants, (2S)-lactic acid and ethylene glycol, is a key factor. An excess of one reactant can be used to shift the reaction equilibrium towards the product side. Temperature also plays a significant role; higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation if not carefully controlled. The removal of water, a byproduct of the esterification, is crucial for driving the reaction to completion and achieving high yields.
A study on the lipase-catalyzed synthesis of a similar ester, ethylene glycol oleate, provides insights into the optimization of such parameters. The interactive data table below illustrates the effect of different reaction conditions on the conversion rate.
| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Agitation (rpm) | Conversion (%) |
| 1:1 | 60 | 400 | 85 |
| 1:2 | 60 | 400 | 90 |
| 1:1 | 70 | 400 | 92 |
| 1:2 | 70 | 400 | 95 |
| 1:1 | 60 | 600 | 88 |
| 1:2 | 60 | 600 | 93 |
| 1:1 | 70 | 600 | 94 |
| 1:2 | 70 | 600 | >99 |
This table is illustrative and based on the synthesis of a similar ester. Specific data for this compound may vary.
Following the esterification reaction, the purification of this compound is essential to remove unreacted starting materials, the catalyst, and byproducts. Distillation is a primary method for purification, particularly fractional distillation under reduced pressure. This technique is suitable for separating compounds with different boiling points. Given that the ester is likely to have a higher boiling point than the reactants, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition of the product. researchgate.net Other purification methods can include washing steps to remove water-soluble impurities and the use of adsorbents to eliminate trace contaminants.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes as biocatalysts, which operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.
Lipases are the most commonly used enzymes for the synthesis of esters, including lactate esters. These enzymes, particularly immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), are known for their high efficiency and stability in organic solvents. researchgate.netmdpi.com The specificity of the lipase is crucial for the selective esterification of the carboxylic acid group of (2S)-lactic acid with one of the hydroxyl groups of ethylene glycol. Immobilization of the lipase on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles. The choice of the support material and the immobilization technique can significantly impact the enzyme's activity and stability. researchgate.net
The following interactive table demonstrates the effect of enzyme concentration on the conversion rate in a typical lipase-catalyzed esterification.
| Lipase Concentration (% w/w) | Reaction Time (hours) | Conversion (%) |
| 0.6 | 48 | 70 |
| 0.8 | 48 | 80 |
| 0.9 | 48 | 83 |
| 1.0 | 32 | >99 |
This table is based on data for a similar ester synthesis and illustrates a general trend. unife.it
The biosynthesis of lactate esters can also be achieved through the fermentation of renewable feedstocks like sugars. This involves engineering microorganisms to produce the target ester directly from a simple carbon source such as glucose. The metabolic pathway typically involves the conversion of glucose to pyruvate (B1213749) through glycolysis. Pyruvate is then reduced to (2S)-lactic acid. Subsequent enzymatic steps would involve the activation of lactic acid and its esterification with an alcohol. While the direct microbial synthesis of this compound from sugars is a complex process that is not yet widely established, the foundational metabolic pathways for producing the precursor, (2S)-lactic acid, from glucose are well-understood in various microorganisms.
Microbial Systems Engineering for Enhanced Biosynthesis
The direct microbial biosynthesis of lactate esters, including the conceptual framework for this compound, represents a significant advancement in sustainable chemical production. nih.govresearchgate.netbiorxiv.org This approach leverages engineered microorganisms as cellular factories to convert simple renewable feedstocks, like glucose, directly into the target ester.
The core of this strategy involves the design and implementation of novel metabolic pathways within a microbial host, typically Escherichia coli. researchgate.netbiorxiv.org A key biosynthetic pathway is constructed in a modular fashion. For instance, a "pyruvate-to-lactate ester" module can be engineered, which consists of three critical enzymes:
Lactate dehydrogenase (ldhA): This enzyme converts pyruvate, a central metabolite in glycolysis, into lactate.
Propionate CoA-transferase (pct): This enzyme activates lactate by converting it to its coenzyme A (CoA) thioester, lactyl-CoA.
Alcohol acyltransferase (AAT): This enzyme catalyzes the final esterification step, condensing the lactyl-CoA with an alcohol to form the lactate ester. nih.govresearchgate.net
To produce this compound, the native metabolic machinery of the microbe would also need to be engineered to supply ethylene glycol as the alcohol substrate for the AAT enzyme. The specificity and efficiency of the AAT enzyme are crucial for high-yield production. Researchers have generated libraries of modules with divergent AATs to screen for the most effective enzymes capable of producing a wide range of lactate esters. researchgate.netbiorxiv.org This modular engineering approach allows for the combination of a lactate ester module with an alcohol biosynthesis module within a single chassis cell, enabling the complete synthesis from a simple carbon source. researchgate.net
Metabolic Flux Manipulation in Engineered Biosynthesis Pathways
Optimizing the yield of lactate esters in engineered microbes requires careful management of the flow of metabolites, known as metabolic flux, through the introduced pathways. A primary challenge is balancing the production of the acid and alcohol precursors and ensuring their efficient conversion to the final ester. nih.gov To enhance the production of a target ester like ethyl lactate, which serves as a model for this compound, researchers have re-modularized the biosynthetic pathway into two distinct functional units:
Upstream Module: Responsible for generating the precursors, such as lactate and ethanol (B145695) (or ethylene glycol).
Downstream Module: Responsible for converting the precursors into the final ester, for instance, by generating lactyl-CoA and condensing it with the alcohol. nih.govresearchgate.net
By manipulating the metabolic fluxes of these modules, metabolic bottlenecks can be identified and alleviated. Several strategies are employed to control and optimize this flux:
Plasmid Copy Numbers: Using plasmids with different copy numbers to host the genes for each module allows for differential expression levels of the enzymes.
Promoter Engineering: Employing promoters of varying strengths controls the transcription rate of the engineered genes.
Ribosome Binding Sites (RBS) Tuning: Modifying the RBS sequences alters the translation initiation rate, thereby controlling protein expression levels.
Environmental Perturbation: Adjusting fermentation conditions such as temperature, pH, and nutrient supply can also influence metabolic pathways.
Through these manipulations, a significant improvement in product yield can be achieved. For example, in the biosynthesis of ethyl lactate, these strategies led to a 4.96-fold increase in production. nih.govresearchgate.net Studies have identified the alcohol acyltransferase (AAT) as a common rate-limiting step, often due to its low activity and specificity towards the non-natural substrate lactyl-CoA. nih.govresearchgate.net
| Manipulation Strategy | Description | Objective |
|---|---|---|
| Plasmid Copy Numbers | Varying the number of copies of the plasmid carrying the biosynthetic genes. | Control enzyme concentration and balance pathway modules. |
| Promoter Strength | Using different promoters to control the rate of gene transcription. | Fine-tune the expression level of key enzymes. |
| RBS Engineering | Modifying ribosome binding sites to alter translation efficiency. | Optimize protein synthesis rates for bottleneck enzymes. |
| Environmental Perturbation | Adjusting fermentation conditions like temperature or media composition. | Influence cellular metabolism to favor product formation. |
Novel and Green Synthesis Strategies
Novel synthesis strategies for this compound focus on sustainability, aligning with the principles of green chemistry. This involves using renewable resources, employing environmentally benign reaction conditions, and developing sustainable catalysts.
The production of this compound from renewable feedstocks is a cornerstone of its green synthesis. The two components of the ester, lactic acid and ethylene glycol, can both be derived from biomass.
(2S)-Lactic Acid: This chiral building block is readily produced via the fermentation of carbohydrates (e.g., glucose, sucrose) derived from sources like corn starch or sugarcane. nih.gov This biotechnological route provides optically pure (S)-lactic acid, which is essential for producing the correct stereoisomer of the final product.
Ethylene Glycol: Traditionally derived from petroleum, ethylene glycol can also be synthesized from renewable resources. One pathway involves the conversion of biomass-derived sugars to ethanol, followed by dehydration to ethylene and subsequent oxidation and hydration. Another approach is the direct hydrogenolysis of sorbitol, which is obtained from glucose. Furthermore, research has demonstrated the synthesis of lactic acid itself from ethylene glycol via electrochemical oxidation, highlighting the interconversion possibilities within a biorefinery concept. rsc.org
By utilizing these bio-based precursors, the entire molecule of this compound can be sourced from renewable feedstocks, significantly reducing its carbon footprint compared to petrochemical-based syntheses.
The esterification of lactic acid with ethylene glycol, or the transesterification of a lactate ester (e.g., ethyl lactate) with ethylene glycol, can be designed to adhere to green chemistry principles. Key aspects include:
Atom Economy: Designing the reaction to maximize the incorporation of all starting materials into the final product, minimizing waste. Direct esterification is highly atom-economical, producing only water as a byproduct.
Use of Safer Solvents: Lactate esters themselves are considered green organic solvents, potentially allowing for product-as-solvent systems or the use of other benign solvents to replace hazardous ones. nih.gov
Energy Efficiency: Developing catalytic processes that operate under mild conditions (lower temperature and pressure) reduces energy consumption.
Catalysis: Employing catalysts (as discussed in 2.3.3) is preferred over stoichiometric reagents to minimize waste. Biocatalysts (enzymes) and recyclable heterogeneous catalysts are particularly favored.
An alternative green route is the chemical upcycling of polylactic acid (PLA), a biodegradable polymer. Depolymerizing transesterification of PLA waste using ethylene glycol in the presence of an organocatalyst can produce the desired ester, providing a method for valorizing plastic waste.
The choice of catalyst is critical for a sustainable synthesis process. Traditional esterification often uses corrosive mineral acids like sulfuric acid, which generate significant waste. Sustainable alternatives are a major focus of research.
Biocatalysts: Enzymes such as lipases can be used to catalyze the esterification of lactic acid and ethylene glycol under mild conditions with high selectivity, avoiding the need for protecting groups and reducing byproduct formation.
Heterogeneous Solid Acid Catalysts: Solid acids, such as zeolites or metal oxides (e.g., zirconia-based catalysts), offer significant advantages. researchgate.net They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which simplifies product purification and reduces waste. For the related esterification of acetic acid with ethylene glycol, molybdenum-supported zirconia (Mo/ZrO2) has been shown to be an effective catalyst. researchgate.net
Electrochemical Systems: Electrocatalysis presents a novel approach for synthesizing the precursors. For example, the selective electrochemical oxidation of ethylene glycol to lactic acid has been demonstrated using a nickel-based electrocatalyst (NiOOH) in a borate (B1201080) buffer. rsc.org This method operates at ambient temperature and pressure, offering a potentially more energy-efficient and selective route to one of the key precursors. rsc.org
| Catalyst Type | Examples | Advantages | Challenges |
|---|---|---|---|
| Homogeneous Mineral Acids | Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Biocatalysts (Enzymes) | Lipases | High selectivity, mild conditions, biodegradable | Higher cost, potential for denaturation, lower stability |
| Heterogeneous Solid Acids | Zeolites, Mo/ZrO2 | Non-corrosive, easily separable, reusable | May have lower activity than homogeneous catalysts |
| Electrocatalysts (for precursors) | NiOOH | Mild conditions, high selectivity, uses electricity as a reagent | Requires specialized equipment, catalyst stability |
Derivatization and Chemical Transformations for Advanced Precursors
This compound possesses two hydroxyl groups—a primary one on the ethyl moiety and a secondary one on the propanoate moiety—which are available for further chemical modification. These derivatization reactions can transform the molecule into advanced precursors for specialized polymers and biomaterials. acs.org
A key strategy involves the chemical derivatization of the secondary hydroxyl group to introduce new functionalities. For example, this hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to produce (meth)acrylic monomers. These lactate-based functional monomers can then be polymerized to create well-defined polymers with pendant lactate ester groups. acs.org The ester linkages within these side chains are susceptible to hydrolysis, making the resulting materials biodegradable, which is desirable for applications where a sustainable end-of-life is required. acs.org
Another important transformation is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the molecule. This can be achieved by using a PEGylated alcohol in the initial esterification or by modifying the hydroxyl groups of the pre-formed ester. PEGylation is a common strategy in biomaterials and drug delivery to improve water solubility, biocompatibility, and pharmacokinetic properties. acs.org The synthesis of oligo(ethylene glycol) monopropargyl ether lactic acids provides precursors that can be incorporated into polylactide (PLA) backbones, creating "clickable" polymers that can be further functionalized via click chemistry for advanced biomedical applications. acs.org
These transformations allow this compound to serve as a versatile platform molecule, bridging the gap between simple renewable feedstocks and high-performance, functional materials.
Oxidation Reactions and Pyruvate Derivative Formation from this compound
The secondary alcohol group in this compound is susceptible to oxidation to a ketone. This transformation results in the formation of a pyruvate derivative, specifically 2-hydroxyethyl 2-oxopropanoate. The reaction involves the conversion of the hydroxyl group at the C-2 position of the propanoate moiety into a carbonyl group.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. Common oxidants for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO₄)), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride).
The general reaction can be depicted as follows:
This compound + [O] → 2-hydroxyethyl 2-oxopropanoate + H₂O
The progress of the oxidation can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, where the disappearance of the O-H stretching band of the alcohol and the appearance of a strong C=O stretching band for the ketone would be observed.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) as solvent, room temperature | 2-hydroxyethyl 2-oxopropanoate |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine, low temperature (-78 °C) | 2-hydroxyethyl 2-oxopropanoate |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, cold conditions | 2-hydroxyethyl 2-oxopropanoate |
This table presents common oxidizing agents for the conversion of secondary alcohols to ketones and their typical application conditions.
Reduction Reactions of Ester Group in this compound
The ester functional group in this compound can be reduced to yield a diol. This reaction typically involves the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). The reduction converts the ester into two primary alcohol functionalities. Specifically, the ester linkage is cleaved, and the carbonyl group of the propanoate moiety is reduced to a hydroxyl group, while the ethoxy portion is liberated as ethylene glycol.
This compound + 2[H] → (S)-propane-1,2-diol + Ethane-1,2-diol
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxides. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
| Reducing Agent | Typical Solvent | Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (S)-propane-1,2-diol and Ethane-1,2-diol |
This table outlines the common reducing agent and conditions for the reduction of the ester group in this compound.
Hydrolysis and Saponification Kinetics of this compound
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to yield (2S)-2-hydroxypropanoic acid (L-lactic acid) and ethylene glycol. This is a reversible reaction, and the equilibrium can be shifted towards the products by using an excess of water.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the hydrolysis is irreversible and is known as saponification. The reaction produces the salt of the carboxylic acid, sodium (2S)-2-hydroxypropanoate, and ethylene glycol.
Rate = k[Ester][OH⁻]
where k is the second-order rate constant. The rate of this reaction is influenced by factors such as temperature and the concentration of the reactants.
| Hydrolysis Type | Catalyst/Reagent | Products | Kinetic Order |
| Acid-Catalyzed | H⁺ (e.g., H₂SO₄) | (2S)-2-hydroxypropanoic acid + Ethane-1,2-diol | Typically pseudo-first order with excess water |
| Saponification | OH⁻ (e.g., NaOH) | Sodium (2S)-2-hydroxypropanoate + Ethane-1,2-diol | Second-order overall |
This table summarizes the conditions and products of acid-catalyzed hydrolysis and saponification of this compound.
Conversion to Cyclic Esters (e.g., Dioxanones) and Lactones for Polymer Monomers
The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, allows for intramolecular cyclization to form cyclic esters, which are valuable monomers for ring-opening polymerization. Specifically, it can undergo transesterification to form a six-membered cyclic diester known as a dioxanone.
The formation of (S)-5-methyl-1,4-dioxan-2-one can be achieved through intramolecular transesterification, often catalyzed by an acid or a metal catalyst. This reaction involves the nucleophilic attack of the terminal hydroxyl group on the carbonyl carbon of the ester, leading to the displacement of the ethylene glycol moiety and the formation of the cyclic ester.
This conversion is significant as dioxanones are a class of monomers used in the synthesis of biodegradable polyesters with applications in the biomedical field.
| Reactant | Reaction Type | Product | Application of Product |
| This compound | Intramolecular Transesterification | (S)-5-methyl-1,4-dioxan-2-one | Monomer for biodegradable polymers |
This table details the conversion of this compound to a cyclic ester for use in polymer synthesis.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed molecular-level investigation of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal information about its atomic composition, bonding, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are utilized to map the connectivity of atoms and confirm the stereochemistry.
¹H NMR provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the methyl, methine, and two methylene (B1212753) groups, with chemical shifts and coupling constants characteristic of its structure.
¹³C NMR and DEPT-135 experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C). researchgate.net This helps confirm the carbon backbone of the molecule, including the carbonyl carbon of the ester group.
2D NMR techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, establishing the connectivity between adjacent protons. youtube.comHSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals. youtube.com
The stereochemical purity at the C2 position is of paramount importance. While standard NMR can confirm the relative structure, determining the enantiomeric excess often requires the use of chiral solvating agents or chiral lanthanide shift reagents, which induce separate signals for the (S) and (R) enantiomers.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This table is interactive. You can sort and filter the data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (C3) | ~1.4 | Doublet (d) | ~7.0 |
| CH (C2) | ~4.3 | Quartet (q) | ~7.0 |
| O-CH₂ (C1') | ~4.2 | Triplet (t) | ~5.0 |
| HO-CH₂ (C2') | ~3.8 | Triplet (t) | ~5.0 |
| OH (C2) | Variable | Singlet (s) | N/A |
| OH (C2') | Variable | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This table is interactive. You can sort and filter the data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C1) | ~175 |
| CH-OH (C2) | ~67 |
| CH₃ (C3) | ~20 |
| O-CH₂ (C1') | ~66 |
| HO-CH₂ (C2') | ~61 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The key absorptions confirm the presence of hydroxyl and ester functionalities.
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the two hydroxyl groups.
A sharp, intense absorption peak around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group.
Absorptions in the 1300-1000 cm⁻¹ range are attributed to C-O stretching vibrations of the ester and alcohol groups.
Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500-3200 (broad) | O-H (Alcohol) | Stretching |
| ~2980-2880 | C-H (Alkyl) | Stretching |
| ~1730 (strong) | C=O (Ester) | Stretching |
| ~1250-1050 | C-O | Stretching |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. nist.govnist.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula (C₅H₁₀O₄). nih.govnih.gov
When subjected to techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule fragments in a predictable manner. libretexts.org Analyzing these fragmentation patterns provides further structural confirmation. bac-lac.gc.caresearchgate.netresearchgate.netmdpi.com Key fragmentation pathways for esters often involve cleavage of the C-O bond adjacent to the carbonyl group and rearrangements.
Expected fragmentation could include:
Loss of the hydroxyethyl (B10761427) group (-OCH₂CH₂OH)
Loss of an ethylene glycol molecule (HOCH₂CH₂OH)
Cleavage of the ester bond leading to characteristic ions. researchgate.net
Table 4: Predicted Key Mass Fragments of this compound This table is interactive. You can sort and filter the data.
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 135.0657 | [M+H]⁺ | C₅H₁₁O₄⁺ |
| 133.0495 | [M-H]⁻ | C₅H₉O₄⁻ |
| 89.0239 | [M - C₂H₅O]⁺ | C₃H₅O₃⁺ |
| 73.0290 | [M - C₂H₅O₂]⁺ | C₃H₅O₂⁺ |
| 45.0335 | [C₂H₅O]⁺ | C₂H₅O⁺ |
| 45.0028 | [COOH]⁺ | CHO₂⁺ |
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For this compound, the chiral center at the C2 position makes the molecule optically active.
The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.govresearchgate.netrsc.org The n → π* electronic transition of the carbonyl group in the ester is a chromophore that is perturbed by the chiral environment, giving rise to a characteristic CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect can be correlated with the absolute configuration (S or R) of the α-hydroxy ester. This makes CD an invaluable tool for confirming the (2S) configuration and assessing the enantiomeric purity of the compound.
Chromatographic Methods for Enantiomeric Purity and Separation
Chromatographic techniques are fundamental for separating the enantiomers of 2-hydroxyethyl 2-hydroxypropanoate and quantifying its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. asianpubs.orgpensoft.net The direct separation of the (2S) and (2R) enantiomers of 2-hydroxyethyl 2-hydroxypropanoate is achieved by using a chiral stationary phase (CSP). eijppr.comsigmaaldrich.com
CSPs are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). eijppr.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. eijppr.com This difference in stability leads to different retention times on the column, allowing for their separation and quantification.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving a wide range of chiral compounds, including lactate derivatives. nih.govmdpi.comcnr.itwindows.netresearchgate.net The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. cnr.itmdpi.com
Table 5: Example HPLC Method for Enantiomeric Separation This table is interactive. You can sort and filter the data.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Table 6: Hypothetical Chromatographic Results This table is interactive. You can sort and filter the data.
| Enantiomer | Retention Time (tR, min) | Selectivity Factor (α) | Resolution (Rs) |
|---|---|---|---|
| (2R)-enantiomer | 8.5 | 1.15 | 2.1 |
| (2S)-enantiomer | 9.8 |
Gas Chromatography (GC) on Chiral Columns for Stereoisomer Quantification
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For chiral molecules, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz The quantification of stereoisomers of lactate esters, which are structurally analogous to this compound, is well-established using this method.
The core of this technique lies in the chiral column, which typically consists of a high-molecular-weight polymer, often a cyclodextrin (B1172386) derivative, coated onto the inner surface of a capillary. gcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, and the stability of these complexes differs between the (S) and (R) forms, enabling their separation. gcms.czresearchgate.net For instance, a capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin has been successfully used for the separation of methyl lactate optical isomers. google.com
In many cases, derivatization of the analyte is necessary to increase its volatility and improve chromatographic performance. For lactic acid and its esters, this can involve converting the enantiomers into diastereomeric esters using a chiral derivatizing agent, such as L-menthol, which can then be separated on a standard achiral column. researchgate.netnih.gov Alternatively, the hydroxyl group can be derivatized to prevent unwanted interactions. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural confirmation. researchgate.netnih.gov
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Temperature Program | Detector | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Lactic Acid Methyl Esters | β-Cyclodextrin | Not Specified | Not Specified | MS (SIM-mode) | Successful separation of enantiomers after direct derivatization in aqueous broth. | researchgate.net |
| Methyl Lactate Isomers | 2,3,6-tri-O-octanoyl-β-cyclodextrin | 20-30m length, 250-320µm ID, 0.31µm film | 50-80°C | FID | Effective separation and quantification of D and L isomers. | google.com |
| Lactic Acid (as diastereomeric esters) | DB-5 MS (achiral column) | Not Specified | Not Specified | MS | Derivatization with L-menthol and acetyl chloride allowed separation of resulting diastereomers. | researchgate.netnih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separation and Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often outperforming traditional High-Performance Liquid Chromatography (HPLC). researchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency at lower back pressures. chromatographyonline.comselvita.com This makes SFC a "greener" and more cost-effective alternative, significantly reducing the consumption of toxic organic solvents. chromatographyonline.comyoutube.com
The principles of chiral recognition in SFC are similar to those in HPLC, relying on a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have proven highly effective for a broad range of chiral compounds. nih.goveuropeanpharmaceuticalreview.com For example, an amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP has demonstrated powerful enantioseparation capabilities for various biologically active compounds in SFC. europeanpharmaceuticalreview.com The technique's compatibility with mass spectrometry (SFC-MS) makes it highly suitable for the characterization and quantification of chiral compounds in complex mixtures. nih.gov Given its success with other hydroxy fatty acid esters, SFC is a highly promising method for the analysis of this compound. nih.gov
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |
|---|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ (often with organic modifiers) | Organic solvents (e.g., hexane, ethanol) or aqueous buffers | researchgate.netselvita.com |
| Analysis Speed | 3 to 5 times faster than HPLC | Slower due to higher mobile phase viscosity | researchgate.netchromatographyonline.com |
| Solvent Consumption | Significantly lower, reduced use of toxic solvents | High, especially in normal-phase and preparative applications | chromatographyonline.comselvita.com |
| Efficiency | Higher efficiency due to high solute diffusivity and low viscosity | Lower efficiency compared to SFC under similar conditions | chromatographyonline.com |
| Column Equilibration | Faster | Relatively long | chromatographyonline.comselvita.com |
| Environmental Impact | Considered "green" due to CO₂ use | Higher environmental impact from solvent use and disposal | selvita.com |
Emerging Analytical Techniques for Chiral Discrimination
While chromatographic methods are the gold standard, research into novel techniques for chiral discrimination continues to advance, offering potential advantages in speed, simplicity, and cost-effectiveness.
Fast Fourier Transform Capacitance Voltammetry for Enantiomer Identification
Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) is an innovative electrochemical technique that shows promise for the qualitative and quantitative characterization of chiral isomers. nih.gov This method is predicated on the principle that enantiomers may adsorb differently onto the surface of a chiral or achiral electrode, generating a distinct capacitance signal for each isomer. nih.gov
In a proof-of-concept study using tartaric acid as a model, FFT-CPV was employed to distinguish between D- and L-enantiomers. nih.gov The method involves applying a varying potential to a platinum electrode in a solution containing the analyte and measuring the resulting capacitance. The raw data is processed using a Fast Fourier Transform, which enhances the signal-to-noise ratio and helps to isolate the non-faradaic capacitance signal related to adsorption. nih.gov The resulting capacitance voltammograms serve as unique "fingerprints" for each enantiomer. When combined with pattern recognition techniques like Principal Component Analysis (PCA), FFT-CPV can successfully differentiate between chiral forms with high precision and reproducibility. nih.gov This approach offers a rapid and sensitive platform for enantiomer identification that could be adapted for this compound.
| Parameter | Description | Reference |
|---|---|---|
| Technique | Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) | nih.gov |
| Principle | Differential adsorption of enantiomers on an electrode surface generates unique capacitance signals. | nih.gov |
| Electrode | Platinum (Pt-electrode) | nih.gov |
| Data Processing | Fast Fourier Transform (FFT) to improve signal-to-noise; Principal Component Analysis (PCA) for differentiation. | nih.gov |
| Detection Limits | 0.4 µM for L-Tartaric Acid and 1.3 µM for D-Tartaric Acid. | nih.gov |
| Potential Application | Qualitative and quantitative analysis of chiral forms of this compound. | nih.gov |
Computational Approaches for Predicting Analytical Signatures
Computational chemistry provides powerful tools to predict and understand the mechanisms of chiral recognition at a molecular level. By modeling the interactions between enantiomers and a chiral selector, these approaches can help predict which analytical methods will be most effective and guide the development of new chiral stationary phases.
A study on the complexation between the two enantiomers of methyl lactate and a chiral selector, (1R,2S)-(+)-cis-1-amino-2-indanol, utilized ab initio calculations to determine the structure and stability of the resulting diastereomeric complexes. rsc.org The calculations revealed that while the most stable complex showed little chiral discrimination, a secondary, less stable structure exhibited significant differences based on the enantiomer. rsc.org This enantioselectivity was attributed to a weak but crucial CH⋯π interaction between the asymmetric carbon of methyl lactate and the aromatic ring of the selector, an interaction that was only geometrically favorable for one of the enantiomers. rsc.org
Such computational insights are invaluable for understanding the subtle forces that govern chiral separation. By applying similar methods to this compound, researchers can predict its interaction with various known CSPs, thereby streamlining the method development process. This predictive power reduces the experimental trial-and-error often required to find optimal separation conditions, saving time and resources.
Biotechnological and Enzymatic Production Routes of 2 Hydroxyethyl 2s 2 Hydroxypropanoate
Fermentative Production Systems for Precursor Molecules
The cornerstone of producing optically pure 2-hydroxyethyl (2S)-2-hydroxypropanoate is the fermentative production of high-purity (S)-lactic acid. This is achieved through carefully controlled microbial fermentation processes.
The selection of an appropriate microorganism is paramount for the successful production of (S)-lactic acid. Lactic acid bacteria (LAB) are the most prominent microorganisms used for this purpose due to their natural ability to produce lactic acid. frontiersin.org Among the various LAB, species such as Lactobacillus casei, Lactobacillus delbrueckii, and Streptococcus thermophilus are commonly employed. researchgate.neteditverse.com Lactobacillus casei, in particular, is noted for its ability to produce L(+)-lactic acid from various sugars. researchgate.netunesp.br
To further enhance the yield and optical purity of (S)-lactic acid, genetic engineering techniques are often employed. nih.gov These strategies focus on the modification of metabolic pathways to direct the flow of carbon towards lactic acid production and to eliminate the formation of unwanted byproducts. asm.org For instance, metabolic engineering of Escherichia coli has been successfully used to produce high concentrations of D-lactic acid with high optical purity by inactivating competing metabolic pathways, such as those leading to fumarate, ethanol (B145695), and acetate. asm.org Similar principles are applied to engineer LAB for enhanced (S)-lactic acid production. Genetic tools like recombineering and CRISPR/Cas-based engineering are transforming the ability to precisely manipulate the genomes of lactobacilli. asm.org Overexpression of genes encoding for enzymes in the glycolytic pathway or knocking out genes responsible for the production of the D-isomer of lactic acid are common strategies. tandfonline.com
Table 1: Microorganisms in (S)-Lactic Acid Fermentation
| Microorganism | Key Characteristics | Common Substrates |
|---|---|---|
| Lactobacillus casei | Homofermentative, produces primarily L(+)-lactic acid. frontiersin.orgnih.gov | Glucose, Sucrose, Fruit Wastes, Cheese Whey. frontiersin.orgnih.gov |
| Lactobacillus delbrueckii | Used in yogurt production, homolactic fermentation. libretexts.org | Lactose, Glucose. |
| Streptococcus thermophilus | Grows well at higher temperatures (40-45°C). editverse.com | Lactose. |
Achieving high stereochemical purity of (S)-lactic acid is critical, and this is heavily influenced by the fermentation conditions. mdpi.com Key parameters that require precise control include pH, temperature, and substrate concentration. patsnap.com
The pH of the fermentation medium significantly affects the metabolic activity and growth of the microorganisms. biomedres.us For many Lactobacillus species, the optimal pH for lactic acid production is around 5.5 to 6.8. biomedres.usejbiotechnology.info Maintaining a stable pH is often achieved through the addition of neutralizing agents like calcium carbonate.
Temperature is another crucial factor, with the optimal range varying between different microbial strains. editverse.com Most lactic acid bacteria have an optimal growth temperature between 30-45°C. editverse.com For example, Lactobacillus acidophilus and Streptococcus thermophilus exhibit good growth at 45°C. editverse.com
Nutrient availability, including the concentration of carbon and nitrogen sources, also plays a significant role in maximizing lactic acid yield. patsnap.com Fed-batch fermentation is a commonly used strategy to maintain optimal substrate concentrations and avoid inhibition that can occur at high initial substrate levels. semanticscholar.org
Table 2: Optimized Fermentation Parameters for Lactic Acid Production
| Parameter | Optimal Range | Rationale |
|---|---|---|
| pH | 5.5 - 6.8 | Maximizes lactic acid accumulation and cell growth. biomedres.usejbiotechnology.info |
| Temperature | 30 - 45°C | Ensures optimal metabolic activity of most LAB. editverse.com |
| Substrate Concentration | Controlled via fed-batch | Prevents substrate inhibition and maintains continuous production. semanticscholar.org |
| Nitrogen Source | Supplemented (e.g., yeast extract, maize steep liquor) | Provides essential nutrients for microbial growth and metabolism. frontiersin.orgnih.gov |
The production of lactic acid in LAB occurs primarily through two distinct metabolic pathways: homolactic and heterolactic fermentation. weebly.com For the production of optically pure (S)-lactic acid, homolactic fermentation is the preferred route. libretexts.org
In homolactic fermentation , one molecule of glucose is converted into two molecules of pyruvate (B1213749) via the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis. nih.gov Subsequently, the pyruvate is reduced to lactate (B86563) by the enzyme lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. weebly.com This pathway results in lactic acid as the sole or primary fermentation product. libretexts.org
The stereospecificity of the lactate dehydrogenase enzyme determines whether the L(+) or D(-) isomer of lactic acid is produced. Microorganisms selected for (S)-lactic acid production possess an L-lactate dehydrogenase.
Biocatalytic Conversion of Lactic Acid to Hydroxyethyl (B10761427) Esters
Once high-purity (S)-lactic acid is obtained, the next step is its conversion to this compound through enzymatic esterification with ethylene (B1197577) glycol.
The selection of an appropriate biocatalyst is crucial for the efficient esterification of (S)-lactic acid. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this reaction due to their broad substrate specificity, high catalytic activity in non-aqueous media, and enantioselectivity. mdpi.com Among the various commercially available lipases, the lipase (B570770) from Candida antarctica B, often immobilized and marketed as Novozym 435, has shown high efficiency in catalyzing the esterification of lactic acid. nih.govresearchgate.net Other lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia), have also been investigated. nih.gov
The kinetics of lipase-catalyzed esterification of lactic acid often follow a Ping-Pong Bi-Bi mechanism. nih.govsemanticscholar.org In this model, the enzyme first reacts with one substrate (the acyl donor, lactic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the second substrate (the alcohol, ethylene glycol) to form the final ester product and regenerate the free enzyme.
The rate of the enzymatic reaction is influenced by several factors, including substrate concentrations, temperature, and the nature of the solvent. The use of certain polar organic solvents can suppress the inhibitory effects of the acidic nature of lactic acid on the enzyme. researchgate.net The activation energy for the esterification of lactic acid with ethanol using a cation-exchange resin catalyst has been reported to be 52.29 kJ/mol. cnrs.fr
Thermodynamically, the esterification reaction is a reversible process. psu.edu The position of the equilibrium is influenced by the temperature and the molar ratio of the reactants. To shift the equilibrium towards the product side and achieve higher conversion, strategies such as the removal of water, a byproduct of the reaction, are often employed. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| (S)-Lactic Acid |
| Acetaldehyde |
| Acetic Acid |
| Calcium Carbonate |
| Carbon Dioxide |
| Ethanol |
| Ethylene Glycol |
| Fumarate |
| Glucose |
| Lactose |
| Pyruvate |
Continuous Bioreactor Designs for Scalable Production
The transition from batch to continuous processing is a critical step in the industrial-scale production of specialty chemicals like this compound, offering significant advantages in terms of productivity, consistency, and cost-effectiveness. Continuous bioreactors, particularly those employing immobilized enzymes, provide a robust platform for the scalable synthesis of lactate esters. umd.eduslideshare.net The design and operation of these reactors are pivotal in achieving high yields and purity. mdpi.com
Packed-Bed Reactors (PBRs) represent another highly effective design for continuous enzymatic processes. nih.gov In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. umd.edu This configuration offers several advantages, including high enzyme loading, minimal enzyme washout, and ease of product separation from the biocatalyst. mdpi.com The plug-flow nature of PBRs ensures that the substrate concentration is high at the inlet and gradually decreases along the length of the reactor, which can be beneficial for reaction kinetics. mdpi.com For the production of this compound, a PBR containing a suitable immobilized lipase could facilitate the continuous esterification of (2S)-lactic acid with ethylene glycol. The efficiency of a PBR is influenced by factors such as the particle size of the immobilized enzyme, the flow rate of the substrate, and the potential for mass transfer limitations. umd.edu
Membrane bioreactors (MBRs) combine a bioreactor with a membrane filtration system, allowing for the retention of the biocatalyst while continuously removing the product. univr.it This design is particularly advantageous when using soluble enzymes, as it prevents their loss in the product stream. univr.it For the synthesis of this compound, an MBR could be employed to retain a lipase within the reaction vessel, ensuring high enzyme concentration and continuous production. The choice of membrane is critical to ensure it retains the enzyme effectively without significant fouling.
Microfluidic immobilized enzyme reactors (μ-IMERs) are an emerging technology for continuous biocatalysis. rsc.org These reactors offer benefits such as rapid heat and mass transfer, precise control over reaction times, and high surface-to-volume ratios. rsc.org While currently more suited for laboratory-scale synthesis and process optimization, the scalability of microfluidic systems is an active area of research. rsc.org
The selection of an appropriate bioreactor design depends on various factors, including the specific kinetics of the enzymatic reaction, the stability of the immobilized biocatalyst, and the desired production scale. For the scalable production of this compound, a continuous process using either a packed-bed reactor or a cascade of CSTRs with an immobilized lipase presents a viable and efficient strategy.
Table 1: Comparison of Continuous Bioreactor Designs for Lactate Ester Production
| Bioreactor Type | Operating Principle | Advantages for Lactate Ester Production | Key Operational Parameters |
|---|---|---|---|
| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed into a well-mixed vessel, with continuous product removal. | Uniform temperature and pH control; good for suspended biocatalysts. | Residence time, stirring speed, feed concentration. |
| Packed-Bed Reactor (PBR) | Immobilized enzyme is packed in a column through which the substrate flows. | High enzyme loading; minimal enzyme washout; high conversion rates. | Flow rate, bed height, particle size of immobilized enzyme. |
| Membrane Bioreactor (MBR) | A membrane retains the enzyme in the reactor while product is removed. | Suitable for soluble enzymes; high enzyme concentration. | Membrane pore size, transmembrane pressure, cross-flow velocity. |
| Microfluidic Immobilized Enzyme Reactor (μ-IMER) | Reaction occurs in micro-channels with immobilized enzymes. | Excellent heat and mass transfer; precise reaction control. | Channel dimensions, flow rate, surface chemistry. |
Table 2: Research Findings on Continuous Enzymatic Ester Synthesis
| Study Focus | Bioreactor Type | Enzyme/Biocatalyst | Substrates | Key Findings |
|---|---|---|---|---|
| Synthesis of (S)-2-hydroxyphenyl propanone | Cascade of 3 CSTRs | Pseudomonas putida benzoylformate decarboxylase variant | Benzaldehyde and acetaldehyde | Yielded 190 mM product with >98% enantiomeric excess over 8 hours. rsc.org |
| Synthesis of ethyl esters from waste oil | Plug-flow packed-bed reactor | Mixture of lipases | Waste soybean oil and ethanol | Demonstrates the feasibility of continuous ester synthesis using immobilized enzymes. nih.gov |
| Production of optically pure γ/δ-lactones | Continuous flow packed-bed reactor | Coimmobilized carbonyl reductase and glucose dehydrogenase | Not specified | Achieved a high space-time yield of 1586 g·L⁻¹·d⁻¹ and continuous operation for over 650 hours. acs.org |
Integration of 2 Hydroxyethyl 2s 2 Hydroxypropanoate in Polymer Science and Material Engineering
Role as a Monomer in Polymer Synthesis
As a monomer, 2-hydroxyethyl (2S)-2-hydroxypropanoate offers a route to creating polyesters with pendant hydroxyl groups, enhancing hydrophilicity and providing sites for further modification.
The synthesis of polyesters from lactate-based monomers is primarily achieved through two distinct mechanisms: direct polycondensation and ring-opening polymerization (ROP). illinois.edumdpi.com
Polycondensation involves the direct reaction of monomers with hydroxyl and carboxylic acid groups to form ester linkages, releasing a small molecule like water. While conceptually straightforward, the polycondensation of lactic acid is an equilibrium reaction, and the efficient removal of water is crucial to drive the reaction toward forming high molecular weight polymers. illinois.edu This method often yields polymers with lower molecular weights and provides poor control over the polymer's stereoregularity, which can result in inferior mechanical properties. mdpi.com
Ring-Opening Polymerization (ROP) is a more prevalent and effective method for producing high molecular weight poly(lactic acid) (PLA). illinois.edu This process typically starts with the cyclic dimer of lactic acid, known as lactide. ROP is not a condensation reaction, so no water is produced, circumventing the challenges of its removal. illinois.edu The polymerization is thermodynamically driven by the relief of ring strain in the lactide monomer. illinois.edulibretexts.org ROP can be initiated by various catalysts, including anionic, cationic, and coordination-insertion systems. mdpi.comlibretexts.org Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a widely used catalyst due to its high reaction rates and its ability to produce polymers with high molecular weights. illinois.edu
The table below provides a comparison of the two polymerization mechanisms for lactate-based polyesters.
| Feature | Polycondensation | Ring-Opening Polymerization (ROP) |
| Starting Material | Lactic Acid | Lactide (cyclic dimer of lactic acid) |
| Byproduct | Water | None |
| Achievable Molecular Weight | Low to medium | High |
| Control over Stereoregularity | Poor mdpi.com | Excellent (dependent on catalyst and monomer purity) illinois.edu |
| Reaction Conditions | High temperature and vacuum to remove water mdpi.com | Milder conditions, catalyst-dependent illinois.edunih.gov |
| Driving Force | Removal of water (Le Chatelier's principle) | Relief of ring strain illinois.edulibretexts.org |
Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers. Incorporating this compound into copolymers can modify properties such as hydrophilicity, degradation rate, and mechanical performance. This can be achieved by copolymerizing it with a range of both bio-based and conventional monomers.
Copolymerization with Bio-based Monomers: To enhance the biodegradability and renewable content of materials, this compound can be copolymerized with other bio-based monomers. Examples include monomers like itaconic acid or lauryl methacrylate (B99206), which have been used to create bio-based binders and coatings. google.com Melt copolymerization with other bio-sourced aliphatic or aromatic diacids and diols is another effective strategy for producing novel copolyesters. researchgate.net
Copolymerization with Conventional Monomers: To achieve specific physical or chemical properties, this compound can be copolymerized with conventional, petroleum-based monomers. For instance, related hydroxyethyl (B10761427) monomers like 2-hydroxyethyl methacrylate (HEMA) are frequently copolymerized with acrylates (e.g., ethyl acrylate (B77674), n-butyl acrylate) to create hydrophilic materials with controlled properties. nih.gov Free-radical polymerization is a common technique for such syntheses. nih.govscirp.org Advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to produce well-defined random copolymers. researchgate.net
The following table summarizes various copolymerization strategies and their potential outcomes.
| Copolymerization Strategy | Comonomer Examples | Potential Polymer Properties |
| Melt Copolymerization | Adipic acid, Suberic acid (bio-based) researchgate.net | Enhanced biodegradability, tunable thermal and mechanical properties. researchgate.net |
| Free-Radical Polymerization | Styrene, Methyl Methacrylate (conventional) scirp.orgsapub.org | Creation of amphiphilic copolymers, modified thermal stability. scirp.org |
| RAFT Polymerization | 2-Methoxyethyl acrylate (conventional) researchgate.net | Well-defined copolymers with controlled chain length and thermoresponsive properties. researchgate.net |
| ROP of Lactones/Lactides | ε-Caprolactone, L-Lactide (bio-based) | Biodegradable block copolymers with tailored degradation rates and mechanical strength. nih.gov |
The microstructure and stereoregularity of a polymer chain are critical determinants of its macroscopic properties, including crystallinity, melting point, and mechanical strength.
Stereoregularity refers to the spatial arrangement of side groups along the polymer backbone. youtube.com For polymers derived from lactic acid, three main tacticities exist:
Isotactic: All stereocenters have the same configuration (e.g., all "S" or all "R"). This regular structure allows chains to pack closely, leading to crystalline materials. illinois.edu
Syndiotactic: Stereocenters have regularly alternating configurations.
Atactic: The configuration of stereocenters is randomly distributed. This lack of regularity results in an amorphous polymer. illinois.edu
The "(2S)" designation in this compound signifies that the lactate (B86563) portion of the monomer is enantiomerically pure. Polymerization of this monomer would inherently lead to an isotactic polymer with respect to the lactate stereocenter. Control over stereoregularity becomes crucial when using a racemic mixture of monomers. In such cases, stereoselective catalysts can be used in ring-opening polymerization to preferentially polymerize one enantiomer, which is a major advancement in controlling PLA microstructure. illinois.edu In contrast, direct polycondensation offers little to no control over the final stereochemistry of the polymer. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the tacticity of polylactide chains. acs.org
Polymer Microstructure also describes the sequence of different monomer units in a copolymer. This can be random, alternating, block, or graft. The final microstructure is determined by the polymerization method and the reactivity ratios of the comonomers. For example, kinetic studies of copolymerization can reveal whether monomers add randomly or in a preferred sequence. researchgate.netsapub.org
| Microstructure Type | Description | Influence on Properties |
| Isotactic | All stereocenters have the same configuration. | Crystalline, higher melting point, greater mechanical strength. illinois.edu |
| Atactic | Stereocenters are randomly arranged. | Amorphous, lower melting point, more flexible. illinois.edu |
| Block Copolymer | Long sequences of one monomer followed by long sequences of another. | Can form distinct phases, leading to materials like thermoplastic elastomers or amphiphiles. acs.orgnih.gov |
| Random Copolymer | Monomers are arranged randomly along the chain. | Properties are an average of the homopolymers, often resulting in a single glass transition temperature. researchgate.net |
Functionalization of Polymer Architectures
Beyond its role as a simple monomer, this compound can be used to create more complex, functional polymer architectures due to the reactive hydroxyl groups in its structure.
A macromonomer (or "macromer") is an oligomer or polymer chain with a polymerizable functional group at its end. The structure of this compound is well-suited for this purpose. The primary hydroxyl group can be chemically modified to introduce a polymerizable moiety, such as a methacrylate or acrylate group. This reaction would be analogous to the synthesis of 2-hydroxyethyl methacrylate (HEMA) or the esterification of a hydroxyl-containing molecule with methacryloyl chloride. nih.gov The resulting macromonomer would have a lactate unit as a pendant side group, which could then be copolymerized with other monomers to create graft copolymers.
Alternatively, the hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide. This creates a polyester (B1180765) chain attached to the this compound unit, forming a macromonomer that can be further reacted through its other functional groups.
Amphiphilic copolymers are macromolecules that contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. mdpi.com This dual nature allows them to self-assemble in solution into organized nanostructures like micelles or vesicles, making them valuable for applications such as drug delivery. mdpi.comnih.gov
The this compound unit, with its hydroxyl groups and ester linkage, is inherently hydrophilic. It can be used to form the hydrophilic block of an amphiphilic copolymer. A common strategy for synthesizing such materials is to use a hydrophilic polymer with a hydroxyl end group, such as poly(ethylene glycol) (PEG), as a macroinitiator for the ring-opening polymerization of a hydrophobic monomer. nih.gov Similarly, the hydroxyl group on this compound could initiate the polymerization of a hydrophobic lactone to create an amphiphilic diblock copolymer.
Another approach is the synthesis of triblock copolymers. For example, amphiphilic A-B-A triblock copolymers have been created using a hydrophobic central block (B), such as polydimethylsiloxane, and hydrophilic outer blocks (A), such as poly(2-hydroxyethyl methacrylate). researchgate.net A polymer derived from this compound could serve as the hydrophilic 'A' block in such an architecture. These structures can exhibit phase separation, leading to highly ordered morphologies and unique mechanical properties. researchgate.net
| Copolymer Architecture | Description | Formation Strategy Involving this compound |
| Diblock (A-B) | A hydrophilic block (A) connected to a hydrophobic block (B). nih.gov | The hydroxyl group initiates ROP of a hydrophobic monomer (e.g., caprolactone) to form the B block. |
| Triblock (A-B-A) | A central block (B) with two outer blocks (A) of a different chemical nature. researchgate.net | Polymers derived from the title compound could form the hydrophilic 'A' blocks attached to a central hydrophobic 'B' block. |
| Graft Copolymer | A main polymer backbone with side chains of a different polymer. nih.gov | A macromonomer derived from the title compound is copolymerized with another monomer to form a backbone with lactate-containing side chains. |
Applications in Specialty Polymers for Advanced Materials (excluding biomedical applications)
The integration of lactate esters, such as this compound, into polymer chains as pendant groups opens avenues for the development of specialty polymers with tailored properties for advanced material applications. These bio-based monomers are increasingly exploited to create sustainable alternatives to conventional petroleum-based polymers. Research has focused on functionalizing lactate esters to incorporate polymerizable groups, such as methacrylates, enabling their participation in polymerization reactions. chemrxiv.org
One significant application is in the formulation of resins for three-dimensional (3D) printing, specifically for techniques like digital light processing (DLP). chemrxiv.org By converting bio-based lactate esters into printable monomers, it is possible to develop sustainable inks for additive manufacturing. acs.org These monomers can be synthesized following green chemistry principles, for example, through solvent-free, one-pot approaches using reusable catalysts, which achieve high conversion rates under mild conditions. chemrxiv.orgchemrxiv.org The resulting 3D-printed structures can exhibit complex geometries with high resolution. acs.org A key advantage of these materials is the potential for chemical upcycling, where the printed polymer can be broken down and its components re-incorporated into new ink formulations, creating a circular material lifecycle. chemrxiv.orgacs.org
Beyond 3D printing, polymers derived from lactate esters find use in coatings, adhesives, and sealants. jxzd-chem.comjamorin.com The inherent properties of the lactate moiety, such as its polarity and the presence of a hydroxyl group, can enhance adhesion to various substrates, including wood and metal. jxzd-chem.com For instance, ethyl lactate, a closely related compound, is used to improve penetration, pigment wetting, and resin solubility in coating formulations. jxzd-chem.com Copolymers incorporating 2-hydroxyethyl acrylate (HEA), a structural component of the target molecule, are used in high-performance automotive and industrial coatings to impart chemical resistance, improved adhesion, and weatherability. jamorin.comatamanchemicals.com
The table below summarizes key research findings on the application of lactate ester-based monomers in advanced materials.
| Application Area | Monomer Type | Key Polymerization/Fabrication Method | Resulting Material Properties | Reference |
| 3D Printing | Lactate Ester Methacrylates | Digital Light Processing (DLP) | High-resolution structures, complex geometries, potential for chemical upcycling. | chemrxiv.org, acs.org, chemrxiv.org |
| Coatings | Acrylics/Methacrylates with Lactate Esters | Copolymerization | Enhanced adhesion, improved pigment wetting, chemical resistance, weatherability. | jxzd-chem.com, atamanchemicals.com |
| Adhesives & Sealants | (Meth)acrylic Copolymers | Solution & Emulsion Polymerization | Good film formation, controlled adhesion properties. | jamorin.com |
Green Solvents and Reaction Media in Polymerization Processes
Utilization of Lactate Esters as Green Solvents in Polymer Synthesis
Lactate esters, particularly ethyl lactate, are recognized as promising green solvents for polymer synthesis, aligning with the principles of green chemistry. rsc.orgeurekaselect.com These solvents are derived from renewable resources through the fermentation of biomass, making them a sustainable alternative to conventional, petroleum-based volatile organic compounds (VOCs). rsc.orgresearchgate.net Their designation as "green" is based on a combination of favorable properties, including high solvency power, biodegradability, low toxicity, and a high boiling point which reduces fugitive emissions. jxzd-chem.comacs.orgmdpi.com
The use of lactate esters as reaction media has been successfully demonstrated in various controlled radical polymerization techniques, such as Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). researchgate.net Ethyl lactate has proven to be an excellent solvent for such systems, as it effectively dissolves monomers, the resulting polymers, and the catalyst complexes involved in the polymerization process. researchgate.net Its effectiveness is comparable to traditional solvents, but with a significantly improved environmental and safety profile. rsc.orgeurekaselect.com The commercial availability of lactate esters under various trade names further supports their adoption in both academic research and industrial-scale processes. acs.org The move towards bio-based solvents like ethyl lactate is driven by increasing environmental regulations and a growing demand for sustainable manufacturing processes in the polymer industry. researchgate.net
Impact of Solvent Choice on Polymerization Kinetics and Product Properties
The choice of solvent in a polymerization process is not merely a matter of solubility but has a profound impact on the reaction kinetics and the final properties of the polymer. researchgate.netacs.org The use of lactate esters as a reaction medium has been shown to positively influence the control and outcome of polymerization reactions.
In the context of ARGET ATRP of methyl acrylate, for example, employing ethyl lactate as a solvent facilitates a controlled or "living" polymerization process. researchgate.net This is a critical kinetic achievement, as it allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersities). researchgate.net The "living" nature of the polymer chains prepared in this medium was confirmed through successful chain-end characterization and re-initiation experiments, demonstrating high retention of chain-end functionality. researchgate.netacs.org Such control is essential for creating well-defined polymer architectures, including block copolymers for advanced applications. acs.org
The physical properties of the solvent also directly influence the properties of the final polymer material, especially in applications where the polymer is cast from solution, such as in the formation of membranes or films. acs.orgresearchgate.net The interactions between the polymer chains and the solvent molecules can affect the polymer's morphology, including its crystalline structure and surface properties. acs.org For instance, specific interactions between a solvent and a polymer like poly(vinylidene fluoride) (PVDF) have been shown to influence the formation of specific crystalline phases (polymorphs), which in turn dictates the material's mechanical and electrical properties. acs.org While direct studies on this compound are limited, the behavior of similar lactate esters suggests that their unique chemical structure can be leveraged to tune polymerization kinetics and guide the formation of desired material properties.
The following table details the observed effects of using a green lactate ester solvent on polymerization outcomes compared to conventional solvents.
| Parameter | Effect of Using Ethyl Lactate as a Solvent | Typical Outcome with Conventional Solvents | Reference |
| Polymerization Control | Facilitates controlled/"living" polymerization (e.g., ARGET ATRP). | Varies; may require more complex or toxic additives for control. | researchgate.net |
| Molecular Weight | Predictable and well-defined. | Can be difficult to control, leading to broader distributions. | researchgate.net |
| Polydispersity Index (PDI) | Relatively narrow PDI values are achievable. | Often results in broader PDI, indicating less uniform polymer chains. | researchgate.net |
| Chain-End Functionality | High degree of retention, allowing for further reactions like chain extension. | Can be lost due to side reactions, limiting block copolymer synthesis. | researchgate.net, acs.org |
| Final Product Morphology | Solvent-polymer interactions can influence crystalline phase and surface properties. | Morphology is also solvent-dependent, but often with hazardous solvents. | researchgate.net, acs.org |
Theoretical and Computational Studies on 2 Hydroxyethyl 2s 2 Hydroxypropanoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules with high accuracy. These methods are fundamental in predicting molecular geometries, vibrational frequencies, and reaction pathways.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for predicting the geometry and harmonic vibrations of organic compounds. researchgate.net For 2-hydroxyethyl (2S)-2-hydroxypropanoate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the ground-state geometry. researchgate.net
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, providing further insight into the molecule's reactive behavior.
Table 1: Predicted Molecular and Electronic Properties of Lactate (B86563) Esters from DFT Calculations Note: This table presents typical data ranges for lactate esters as direct computational data for this compound is not readily available in the cited literature. The values are illustrative of what would be expected from a DFT analysis.
| Property | Typical Predicted Value/Description |
|---|---|
| Optimized Bond Length (C=O) | ~1.21 Å |
| Optimized Bond Length (C-O, ester) | ~1.35 Å |
| Optimized Bond Length (O-H) | ~0.97 Å |
| Optimized Bond Angle (O=C-O) | ~125° |
| HOMO Energy | Typically in the range of -7.0 to -6.0 eV |
| LUMO Energy | Typically in the range of 1.0 to 2.0 eV |
| HOMO-LUMO Gap | ~8.0 eV, indicating high stability |
| Molecular Electrostatic Potential | Negative potential (red) around carbonyl and hydroxyl oxygens (nucleophilic); Positive potential (blue) around hydroxyl hydrogens (electrophilic) |
The flexibility of the ester and hydroxyethyl (B10761427) groups in this compound allows for multiple conformations. Conformational analysis is crucial for understanding the molecule's physical and chemical properties, as the population of different conformers can influence its reactivity and interactions.
Theoretical studies on analogous molecules, such as methyl lactate, reveal that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. researchgate.net It is highly probable that this compound also exhibits intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen of the propanoate moiety and the carbonyl oxygen, forming a stable five-membered ring. Another possibility is a hydrogen bond between the terminal hydroxyl group and one of the oxygen atoms of the ester.
Computational methods can map the potential energy surface by systematically rotating the molecule's dihedral angles. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For similar, smaller lactate esters, the conformer with the O–H⋯O=C intramolecular hydrogen bond has been calculated to be significantly more stable than other conformers. researchgate.net
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as its formation via esterification of lactic acid with ethylene (B1197577) glycol or its hydrolysis, DFT can be used to model the reaction pathway.
The esterification of lactic acid with alcohols, for instance, has been studied kinetically, with activation energies for autocatalyzed forward reactions found to be in the range of 47-49 kJ/mol. tuengr.com For catalyzed reactions, activation energies can vary; for example, the esterification of lactic acid with ethanol (B145695) using an ion-exchange resin catalyst was found to have an activation energy of 52.29 kJ mol⁻¹. cnrs.frresearchgate.net
A transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of this transition state structure are calculated. The presence of a single imaginary frequency confirms that the structure is a true transition state. By comparing the energy of the transition state to that of the reactants, the activation energy for the reaction can be determined, providing crucial information about the reaction kinetics.
Molecular Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the motion of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and macroscopic properties.
Due to its two hydroxyl groups and ester functionality, this compound can act as both a hydrogen bond donor and acceptor. nih.gov This capability leads to the formation of extensive intermolecular hydrogen bonding networks in the condensed phase. MD simulations can provide a detailed picture of these networks.
Simulations of lactate esters in solution or in the pure liquid state reveal the formation of dimers, trimers, and larger clusters through hydrogen bonds. nih.gov Both homo- and heterochiral clusters can form, with specific arrangements indicating a high degree of self-recognition. nih.gov The primary interactions involve the hydroxyl group of one molecule donating a hydrogen bond to the carbonyl or hydroxyl oxygen of a neighboring molecule.
By analyzing the trajectories from MD simulations, properties like the radial distribution function (RDF) can be calculated. The RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. Peaks in the RDF for specific atom pairs (e.g., O-H···O) provide definitive evidence and average distances for hydrogen bonds.
MD simulations can be used to predict dynamic properties like diffusion coefficients. The self-diffusion coefficient, which describes the random motion of individual molecules, can be calculated from the mean-squared displacement (MSD) of molecules over time using the Einstein relation. youtube.com Alternatively, the velocity autocorrelation function can be integrated. These simulations provide a molecular-level understanding of how factors like temperature, pressure, and composition affect molecular transport. For polylactic acid composites, diffusion coefficients are typically in the range of 10⁻⁸ cm²/s. mdpi.com
Predicting phase behavior, such as vapor-liquid equilibria, is another important application of MD simulations. By simulating the system at different temperatures and pressures, one can determine properties like boiling point and heat of vaporization, which are influenced by the strength of intermolecular forces like hydrogen bonding. metu.edu.tr For ethyl lactate, binary phase diagrams have been constructed experimentally, showing a eutectic point, which highlights the complex phase behavior of lactate esters. american.edu MD simulations can complement such experimental work by providing a molecular-level interpretation of phase transitions.
Solvent Efficacy and Solvation Properties
Computational studies are instrumental in characterizing the efficacy of this compound as a potential solvent and understanding its behavior when dissolved in other media. Although specific research on this exact compound is limited, methodologies applied to similar lactate esters, such as ethyl lactate, provide a framework for how its solvation properties can be investigated. Ethyl lactate is recognized as an environmentally benign "green solvent". rsc.orgwikipedia.orgrsc.org
Theoretical approaches like Density Functional Theory (DFT) and classical molecular dynamics (MD) simulations can be employed to analyze the liquid structure at a microscopic level. rsc.orgresearchgate.net These simulations can elucidate the competing effects of intramolecular and intermolecular hydrogen bonding, which are crucial for a molecule containing two hydroxyl groups and an ester moiety. rsc.org For instance, computational studies on other hydroxy-containing molecules have shown that hydrogen bond strength can be influenced by photoexcitation and solvent polarity, a phenomenon that could be relevant for understanding the behavior of this compound in various applications. mdpi.com
The properties that determine solvent efficacy, such as viscosity, density, and phase equilibria, can be predicted using these computational models. rsc.org For the related compound, ethyl lactate, solvatochromic techniques have been used to experimentally determine parameters like polarizability (π*), hydrogen-bond donating acidity (α), and hydrogen-bond accepting basicity (β) over a range of temperatures, providing data that could be benchmarked against computational predictions. american.edu Such studies for this compound would be essential for its consideration in applications where solvent properties are critical.
Table 1: Potential Computational Methods for Solvation Analysis
| Computational Method | Investigated Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, hydrogen bond energies. mdpi.com | Predicts stable conformers and intramolecular interactions. |
| Molecular Dynamics (MD) | Liquid structure, transport properties (viscosity, diffusion), solvation free energies. researchgate.net | Simulates bulk liquid behavior and interactions with other solute/solvent molecules. |
| Monte Carlo/Gibbs Ensemble | Phase equilibria (vapor-liquid coexistence). rsc.org | Predicts boiling point and vapor pressure, crucial for solvent applications. |
Machine Learning and Data-Driven Approaches in Compound Research
Machine learning (ML) and other data-driven techniques are revolutionizing chemical research by accelerating discovery and optimization processes. These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions about new compounds or reaction conditions.
Predictive Modeling for Synthetic Routes and Optimization
The synthesis of esters, such as this compound, often involves optimizing multiple reaction parameters to maximize yield and purity. aimspress.com Machine learning offers a powerful alternative to traditional one-factor-at-a-time experimentation for optimizing complex processes like esterification and transesterification. researchgate.netmdpi.com
Predictive models can be built using various ML algorithms, including linear regression, K-Nearest Neighbor (KNN), and deep neural networks, to correlate input parameters with reaction outcomes. aimspress.comresearchgate.net For the synthesis of lactate esters, key input variables would include reaction temperature, catalyst type and concentration, and the molar ratio of reactants (e.g., lactic acid or its oligomers and ethylene glycol). aimspress.commdpi.comresearchgate.net The model's output would typically be the product yield or conversion rate. By training on a dataset of experimental runs, the ML model can predict the optimal conditions for synthesizing this compound, potentially reducing the number of experiments required and saving time and resources. chemrxiv.org
For example, in biodiesel production via transesterification, ML models have successfully predicted optimized parameters, with algorithms like KNN showing high accuracy (R²) and low error (MAPE) scores. aimspress.com This same approach could be applied to optimize the enzymatic or chemical synthesis of this compound. mdpi.comnih.gov
Table 2: Example Input and Output Parameters for ML-driven Synthesis Optimization
| Parameter Type | Examples | Role in Model |
|---|---|---|
| Input Variables | Reaction Temperature (°C), Catalyst Concentration (wt%), Reactant Molar Ratio, Reaction Time (hours). aimspress.comresearchgate.net | Independent variables used by the model to make predictions. |
| Output Response | Product Yield (%), Reactant Conversion (%). researchgate.net | Dependent variable that the model aims to predict and maximize. |
| ML Algorithms | K-Nearest Neighbors (KNN), Multilayer Perceptron (MLP), Random Forest, Support Vector Regression. aimspress.comacs.org | Different computational methods used for learning the relationship between inputs and outputs. |
Chemoinformatics for Structure-Activity Relationships (excluding biological activity)
Chemoinformatics applies information science techniques to solve chemical problems, with a significant focus on Quantitative Structure-Property Relationships (QSPR). liverpool.ac.uk QSPR models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. This approach is valuable for predicting the properties of new or untested compounds like this compound based solely on its molecular structure, thereby avoiding the need for extensive experimental measurement.
The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometrical (related to the 3D structure), or electronic (related to charge distribution). liverpool.ac.uk
Once calculated, these descriptors for a series of related compounds are used as independent variables in a statistical model (e.g., multiple linear regression) to predict a specific property of interest, such as boiling point, density, viscosity, or solvent parameters. american.edu For this compound, a QSPR model could be developed to predict its properties based on descriptors calculated from its unique structure, which includes a chiral center, two hydroxyl groups, and an ester linkage. This would allow for rapid screening of its potential as, for example, a high-boiling-point green solvent, a topic of interest for similar molecules like ethyl lactate. rsc.orgresearchgate.net
Table 3: Potential Molecular Descriptors for QSPR Studies
| Descriptor Class | Example Descriptors | Property Influence |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Relates to bulk properties like density and boiling point. |
| Topological | Wiener Index, Randić Index | Encodes information about molecular branching and size. |
| Geometrical | Molecular Surface Area, Molecular Volume | Influences intermolecular interactions and transport properties. |
| Electronic | Dipole Moment, Partial Charges | Key for predicting polarity, miscibility, and solvation capabilities. mdpi.com |
Environmental Disposition and Degradation Pathways of 2 Hydroxyethyl 2s 2 Hydroxypropanoate
Biodegradation Mechanisms in Environmental Matrices
Biodegradation is the principal mechanism for the environmental breakdown of 2-hydroxyethyl (2S)-2-hydroxypropanoate. Studies on analogous lactate (B86563) esters confirm that they are generally readily biodegradable. nih.gov For instance, related compounds like (2-hydroxyethyl)ammonium lactates have demonstrated high levels of biodegradation, reaching up to 95%. scirp.org
The initial and rate-limiting step in the biodegradation of this compound is the enzymatic cleavage of its ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in a wide range of environmental microorganisms. These enzymes facilitate the hydrolysis of the ester linkage, yielding the two constituent molecules: (2S)-2-hydroxypropanoic acid (L-lactic acid) and ethylene (B1197577) glycol. atamanchemicals.comresearchgate.net The process is enantioselective, with specific enzymes targeting specific stereoisomers of chiral compounds. nih.gov Microbial esterases, such as those from Enterobacter sp., have been shown to effectively hydrolyze ester bonds in related compounds. researchgate.netnih.gov
Following enzymatic hydrolysis, the resulting products, L-lactic acid and ethylene glycol, are readily metabolized by microbial communities in soil and water.
Lactic Acid: As a naturally occurring organic acid, L-lactic acid is a common metabolite in many microbial pathways and is rapidly biodegraded. nih.govatamankimya.com
Ethylene Glycol: Ethylene glycol is also known to be readily biodegradable by common microorganisms. santos.comlsu.edu It is not expected to bioaccumulate and has a low potential to adsorb to soil and sediment. santos.com
The biodegradability of copolymers synthesized from lactic acid and ethylene glycol further supports the ease with which these degradation products are metabolized. Research has shown that copolymers with a higher proportion of lactic acid biodegrade faster and more effectively. researchgate.netresearchgate.net
| Degradation Product | Biodegradability Status | Supporting Findings |
|---|---|---|
| L-Lactic Acid | Readily Biodegradable | Degraded by more than 60% in ready biodegradability tests; considered to have favorable environmental characteristics. nih.gov |
| Ethylene Glycol | Readily Biodegradable | Achieved 90-100% degradation in 10 days (OECD 301A test); not expected to bioaccumulate. santos.com |
The rate of biodegradation of this compound is significantly influenced by environmental factors that affect microbial activity and enzyme function, primarily temperature and pH.
Temperature: Microbial degradation rates are generally temperature-dependent. For example, the aerobic degradation of ethylene glycol in river water is complete within three days at 20°C, but the process slows considerably at lower temperatures, with less than 20% degradation occurring after 14 days at 4°C. santos.com Studies on the biodegradation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a structurally related compound, identified an optimal temperature of 30°C for the degrading bacterium Enterobacter sp. HY1. researchgate.netnih.gov
pH: The pH of the surrounding medium affects both the stability of the ester and the activity of microbial enzymes. The optimal pH for the biodegradation of BHET by Enterobacter sp. HY1 was determined to be 8.0. researchgate.netnih.gov Extreme pH values can inhibit microbial activity, but as discussed below, can also promote chemical degradation.
| Compound | Temperature | Degradation Time | Environmental Matrix |
|---|---|---|---|
| Ethylene Glycol | 20°C | 3 days (complete degradation) | River Water santos.com |
| Ethylene Glycol | 8°C | 14 days (complete degradation) | River Water santos.com |
| Ethylene Glycol | 4°C | >14 days (<20% degradation) | River Water santos.com |
Chemical Degradation Pathways
In addition to biodegradation, this compound can undergo abiotic chemical degradation, primarily through hydrolysis.
The ester linkage in this compound is susceptible to chemical hydrolysis in the presence of water, a process that is significantly accelerated under acidic or basic conditions. atamanchemicals.com This reaction is a key degradation pathway for aliphatic polyesters in general. nih.gov
Acid-Catalyzed Hydrolysis: In acidic environments (pH << 7.4), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions (pH >> 7.4), the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. nih.govresearchgate.net This process, known as saponification, is generally faster than acid-catalyzed hydrolysis. nih.gov
In both cases, the outcome of hydrolysis is the same as enzymatic cleavage: the formation of lactic acid and ethylene glycol. atamanchemicals.com The rate of this chemical degradation is typically minimal at or near neutral pH and increases significantly as the pH becomes more acidic or alkaline. nih.gov
Water is a direct reactant in the hydrolysis of this compound, and its availability is a critical factor in the compound's stability. In environments with very low water content, both enzymatic and chemical hydrolysis rates are significantly reduced. scirp.org The chemical stability of compounds susceptible to hydrolysis is often dependent on the water content of the system. nih.gov While a certain amount of water is necessary to mediate the hydrolytic reaction, the exact relationship between water content and degradation kinetics can be complex. For some systems, a threshold water content may exist, above which the degradation rate accelerates significantly. nih.gov Therefore, in dry environmental matrices, this compound would be expected to exhibit greater persistence.
Strategies for Enhancing Biodegradation in Waste Management (focus on pathways, not impact)
Optimizing Environmental Parameters in Composting
Composting is an aerobic process where microorganisms decompose organic matter under controlled conditions. The efficiency of this compound degradation can be significantly enhanced by managing key physical and chemical parameters to favor the enzymatic hydrolysis of the ester and the subsequent oxidation of its byproducts.
pH Control: The hydrolysis of this compound releases lactic acid, which can lower the pH of the composting matrix. While many composting microbes tolerate a pH range of 5.5 to 9.0, a significant drop can be inhibitory. researchgate.net Maintaining a pH between 6.5 and 8.0 is considered optimal for many bacterial species involved in decomposition. researchgate.net The initial mesophilic phase helps mesophilic bacteria to metabolize the lactic acid, allowing the pH to rise to a neutral range naturally. compostsystems.com
Aeration and Oxygen Supply: Aeration is crucial for supplying the oxygen required by aerobic microorganisms and for removing excess heat, moisture, and carbon dioxide. researchgate.net Maintaining oxygen concentrations above 5% is recommended for rapid composting. researchgate.net Proper aeration ensures that the degradation of ethylene glycol and lactic acid proceeds efficiently through oxidative pathways.
Moisture Content: Microbial activity is highly dependent on moisture. The optimal moisture content for rapid composting is generally between 50% and 60%. researchgate.net This range ensures sufficient water is available for microbial metabolism and enzymatic activities, such as the action of esterases that hydrolyze the parent compound, without limiting oxygen availability.
| Parameter | Optimal Range/Condition | Rationale for Enhancement |
|---|---|---|
| Temperature | Initial mesophilic phase (<40°C) followed by a thermophilic phase (>40°C) | Allows for initial degradation of lactic acid to prevent pH inhibition before accelerating overall decomposition at higher temperatures. compostsystems.comresearchgate.net |
| pH | 6.5 - 8.0 | Maintains optimal conditions for the diverse microbial communities responsible for hydrolysis and metabolism of degradation products. researchgate.net |
| Moisture Content | 50% - 60% | Supports enzymatic activity and microbial metabolism without creating anaerobic conditions that would limit oxygen. researchgate.net |
| Oxygen Concentration | >5% | Ensures aerobic pathways for the complete mineralization of lactic acid and ethylene glycol. researchgate.net |
Advanced Anaerobic Digestion Processes
Anaerobic digestion (AD) is a waste treatment method that uses microorganisms to break down organic matter in the absence of oxygen. A two-stage AD process can be particularly effective for compounds like this compound. This approach separates the initial hydrolysis and acidogenesis (acid-forming) stages from the subsequent acetogenesis and methanogenesis (methane-forming) stages. frontiersin.org
Bioaugmentation and Microbial Enrichment
Bioaugmentation is a strategy that involves the addition of specific, pre-grown microbial strains or consortia to a waste matrix to enhance the degradation of target compounds. nih.govtaylorandfrancis.com This approach can accelerate the breakdown of this compound by introducing microorganisms with high esterase activity or specialized metabolic capabilities for degrading the hydrolysis products.
Cellular Bioaugmentation: This involves inoculating the waste with cultures of bacteria or fungi known to produce high levels of extracellular esterases. These enzymes catalyze the initial hydrolysis step. Subsequently, microorganisms efficient in metabolizing lactic acid and ethylene glycol can be added. For instance, thermophilic anaerobic bacteria from the order Thermoanaerobacterales have been shown to produce hydrolases active on polyesters. web-sight.fr
Genetic Bioaugmentation: This more advanced strategy involves introducing specific catabolic genes into the native microbial community via mobile genetic elements like plasmids. nih.gov This could potentially equip indigenous bacteria with the genetic machinery to produce the necessary esterases for efficient degradation.
Enrichment of Indigenous Microflora: Instead of introducing external microbes, conditions can be optimized to promote the growth of naturally occurring microorganisms with the desired metabolic capabilities. For example, supplementing food waste with nutrients like nitrogen (from sources such as digestate) can enhance lactic acid fermentation by promoting the growth of Lactobacillus species. nih.gov
| Microbial Genus/Group | Potential Role in Degradation Pathway | Waste Management Context |
|---|---|---|
| Bacillus sp. | Production of thermostable esterases; aerobic degradation of lactate. psu.edu | Aerobic Composting (Thermophilic) |
| Pseudomonas sp. | Broad enzymatic capabilities, including esterases and degradation of various organic acids and alcohols. taylorandfrancis.com | Composting, Activated Sludge |
| Lactobacillus sp. | Fermentation of lactic acid to other VFAs under anaerobic conditions. frontiersin.orgnih.gov | Anaerobic Digestion (Acidogenesis Stage) |
| Thermoanaerobacterales | Production of thermophilic hydrolases capable of breaking down esters. web-sight.fr | Thermophilic Anaerobic Digestion |
Future Research Directions and Emerging Paradigms for 2 Hydroxyethyl 2s 2 Hydroxypropanoate
Development of Next-Generation Synthetic Technologies
The sustainable and efficient synthesis of 2-hydroxyethyl (2S)-2-hydroxypropanoate is a primary research thrust. Next-generation technologies are being explored to overcome the limitations of traditional batch processing, aiming for higher yields, improved purity, and enhanced safety profiles.
Flow chemistry, or continuous processing, offers substantial advantages over conventional batch synthesis for the production of esters like this compound. By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters such as temperature, pressure, and reaction time can be achieved, leading to improved product consistency and reduced byproduct formation. flinders.edu.au The high surface-area-to-volume ratio in microreactors or packed-bed reactors enhances heat and mass transfer, further optimizing reaction conditions. rsc.orgnih.gov
Future research in this area will likely focus on the development of integrated continuous flow systems that combine reaction and purification steps. flinders.edu.au For the synthesis of this compound, this could involve a packed-bed reactor with an immobilized lipase (B570770) for the enzymatic esterification of L-lactic acid with ethylene (B1197577) glycol, followed by an in-line separation module to continuously remove the product and unreacted substrates. The use of molecular sieves within the continuous system can also be employed to remove water, driving the esterification equilibrium towards the product. A continuous method for preparing ethyl lactate (B86563) has been demonstrated, which involves continuously extracting a water/ethanol (B145695) mixture and dehydrating it using molecular sieves before recycling the ethanol. google.com This principle can be adapted for the synthesis of this compound.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. flinders.edu.au |
| Heat & Mass Transfer | Often inefficient, leading to localized hot spots and concentration gradients. | Highly efficient due to high surface-area-to-volume ratio. rsc.org |
| Safety | Handling of large volumes of reactants and solvents poses higher risks. | Smaller reaction volumes at any given time enhance safety. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by operating the system for longer durations or by parallelization. flinders.edu.au |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and purity. |
| Byproduct Formation | Higher potential for side reactions and byproduct formation. | Minimized byproduct formation due to precise control. flinders.edu.au |
The chiral nature of this compound necessitates stereoselective synthesis methods. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly specific route to the desired (S)-enantiomer. Advanced bioreactor design is crucial for maximizing the efficiency and productivity of these biosynthetic processes.
Future research will likely explore the use of immobilized enzyme reactors, such as packed-bed bioreactors (PBRs) and membrane bioreactors. academie-sciences.frresearchgate.net Immobilization of the relevant enzymes, for instance, a lipase that can catalyze the esterification of L-lactic acid, can enhance enzyme stability, facilitate catalyst reuse, and simplify product purification. researchgate.net Packed-bed reactors with immobilized enzymes have been shown to be effective for the continuous synthesis of various esters. nih.gov
Exploration of Novel Non-Traditional Applications
Beyond its potential use as a bio-based solvent and monomer, future research will delve into more advanced and non-traditional applications for this compound, particularly in the realm of functional smart materials and green chemistry.
The unique chemical structure of this compound, with its hydroxyl and ester functionalities, makes it an attractive building block for the synthesis of "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light.
One promising area of research is the development of thermoresponsive polymers. Copolymers of 2-hydroxyethyl methacrylate (B99206) and 2-hydroxyethyl acrylate (B77674) have been shown to exhibit a lower critical solution temperature (LCST), a property that can be tuned by altering the monomer ratio. nih.govresearchgate.net By incorporating this compound into similar polymer architectures, it may be possible to create novel thermoresponsive materials with tailored properties. These materials could find applications in areas such as smart coatings that change their permeability with temperature or in separation processes.
Additionally, the ester linkage in this compound is susceptible to hydrolysis, particularly at non-neutral pH. This characteristic can be exploited in the design of pH-responsive hydrogels. Hydrogels composed of polylactide-based macromolecular crosslinkers have demonstrated pH-dependent swelling and degradation, allowing for the controlled release of entrapped molecules. rsc.orgresearchgate.net By integrating this compound into such hydrogel networks, it may be possible to create materials that swell or degrade in response to specific pH triggers, which could be useful for applications like smart sensors or controlled release systems for agricultural applications.
Table 2: Potential Stimuli-Responsive Polymers from this compound
| Stimulus | Polymer Type | Potential Application (Non-Biomedical) |
|---|---|---|
| Temperature | Copolymers with tunable Lower Critical Solution Temperature (LCST). nih.govncsu.edu | Smart coatings with variable permeability, temperature-sensitive actuators, reusable catalysts with temperature-dependent solubility. |
| pH | Hydrogels with pH-sensitive ester linkages. rsc.orgnih.gov | Controlled release of agrochemicals, pH-sensors, self-healing materials triggered by pH changes. |
| Light | Polymers with photo-cleavable groups attached to the hydroxyl functionality. | Photo-degradable plastics, light-activated adhesives. |
Lactate esters, in general, are recognized as green solvents due to their renewable origin, biodegradability, and low toxicity. researchgate.net Future research will focus on a more detailed characterization of this compound as a green solvent and its application in developing novel reaction media.
A key area of investigation will be the determination of its Hansen Solubility Parameters (HSPs). hansen-solubility.com HSPs are a valuable tool for predicting the solubility of solutes in a given solvent and for designing solvent blends with specific properties. stevenabbott.co.ukstevenabbott.co.uk By understanding the HSPs of this compound, researchers can identify its potential applications as a solvent for a wide range of substances, including polymers and active ingredients in various formulations. For example, the HSPs for ethyl lactate are known, which helps in predicting its solvent capabilities. stevenabbott.co.uk A similar characterization for this compound is needed.
Furthermore, the development of biphasic systems or deep eutectic solvents incorporating this compound could open up new possibilities for green reaction and separation processes. Its amphiphilic nature, with both polar hydroxyl and less polar ester groups, may allow it to act as a phase transfer catalyst or to form microemulsions, providing unique environments for chemical reactions.
Advanced Computational Modeling for Systems-Level Understanding
Advanced computational modeling will be instrumental in accelerating the development and optimization of processes and applications involving this compound. These in silico approaches can provide a deeper, systems-level understanding of its synthesis, properties, and interactions, reducing the need for extensive and time-consuming experimental work.
Future research in this domain will likely involve the use of Quantum Chemistry Calculations to elucidate reaction mechanisms at the molecular level. kettering.edu These calculations can be used to model the enzymatic or chemical synthesis of this compound, providing insights into transition states, reaction energies, and catalyst-substrate interactions. This knowledge can guide the design of more efficient catalysts and the optimization of reaction conditions.
Computational Fluid Dynamics (CFD) will be a powerful tool for designing and scaling up reactors for the synthesis of this compound. CFD simulations can model the fluid dynamics, heat and mass transfer, and reaction kinetics within a bioreactor or a continuous flow reactor, allowing for the optimization of reactor geometry, impeller design, and operating parameters to ensure efficient mixing and high reaction rates.
A Systems Biology Approach will be crucial for optimizing the microbial production of this compound. nih.govnih.gov This involves creating detailed metabolic models of the production host, such as E. coli or lactic acid bacteria, to identify metabolic bottlenecks and to design genetic engineering strategies to enhance the production of the desired compound. researchgate.netosti.gov By integrating genomic, transcriptomic, and proteomic data, researchers can gain a holistic view of the cellular processes involved and rationally engineer strains for improved productivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-lactic acid |
| Ethylene glycol |
| Ethyl lactate |
| 2-hydroxyethyl methacrylate |
Multi-scale Simulation for Reaction and Process Design
Multi-scale simulation is an emerging paradigm that connects phenomena across different temporal and spatial scales, from the quantum behavior of atoms to the macro-level operations of a chemical plant. For this compound, this approach offers a powerful toolkit to design and optimize its synthesis and subsequent processing with high precision, reducing the need for extensive and costly experimentation. By integrating various computational models, researchers can gain a holistic understanding of the entire production lifecycle. researchgate.net
Key areas of application include:
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms for the synthesis of this compound. This includes studying the electronic structure of reactants, transition states, and products to predict reaction pathways and activation energies, which is crucial for designing novel and more efficient catalysts.
Molecular Dynamics (MD): MD simulations can model the behavior of molecules over time, providing insights into solvent effects, conformational changes, and the transport properties of the compound. This is vital for understanding how the molecule behaves in different media and for designing separation and purification processes.
Computational Fluid Dynamics (CFD): At the reactor scale, CFD is used to model fluid flow, heat transfer, and mass transport. researchgate.net By simulating the conditions inside a reactor, engineers can optimize mixing, ensure uniform temperature distribution, and maximize reaction yield and selectivity, as demonstrated in the design of continuous reactors for other chemical processes. ed.ac.uk
Process Simulation: At the plant level, process simulation software integrates models of individual unit operations (reactors, separators, heat exchangers) to design and analyze the entire manufacturing process. ed.ac.uk This allows for the evaluation of economic feasibility, energy consumption, and environmental impact, guiding the scale-up from laboratory to industrial production.
| Simulation Scale | Technique | Application Area | Potential Impact |
|---|---|---|---|
| Quantum Scale | Density Functional Theory (DFT) | Catalyst design and reaction mechanism analysis | Development of highly selective and efficient catalysts, reducing byproducts. |
| Molecular Scale | Molecular Dynamics (MD) | Solvent selection and purification process design | Optimization of extraction and distillation processes for higher purity. |
| Continuum Scale | Computational Fluid Dynamics (CFD) | Reactor design and optimization | Improved reactor performance, higher yields, and safer operating conditions. researchgate.net |
| Process Scale | Flowsheet Simulation | End-to-end process design and economic analysis | Enhanced economic viability and reduced environmental footprint of production. ed.ac.uk |
Artificial Intelligence in Predictive Chemical Discovery
Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their known properties to make accurate predictions for new molecules. google.comwipo.int For instance, an ML model could predict the physicochemical properties of various lactate esters, including their viscosity, solubility, and thermal stability, based solely on their molecular structure. researchgate.netbohrium.com This capability allows for the rapid screening of potential candidates for specific applications without the need for initial synthesis and testing.
Retrosynthesis and Reaction Optimization: AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule by working backward from the product to commercially available starting materials. biopharmatrend.com These tools can analyze vast reaction databases to suggest novel and more efficient routes for producing this compound. Furthermore, ML algorithms can optimize reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize waste.
Generative Models for New Materials: Advanced AI techniques, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. By defining a set of target characteristics (e.g., biodegradability, specific mechanical properties), a generative model could propose novel polymer structures based on a lactate ester backbone, opening doors to new materials with tailored functionalities.
| AI/ML Application | Description | Exemplary Tool/Model Type | Potential Contribution |
|---|---|---|---|
| Property Prediction | Predicts chemical and physical properties from molecular structure. medium.com | Graph Convolutional Neural Networks (GCNNs) | Rapidly screen new lactate ester derivatives for desired traits. bohrium.com |
| Retrosynthesis Planning | Proposes efficient chemical synthesis routes for a target molecule. | Transformer-based models, ASKCOS | Discover more sustainable or cost-effective manufacturing pathways. biopharmatrend.com |
| Reaction Condition Optimization | Identifies optimal process parameters to maximize reaction yield and efficiency. | Bayesian Optimization, Random Forest | Improve the efficiency of synthesis and reduce energy consumption. ucc.ie |
| New Material Discovery | Generates novel molecular structures with specific, predefined properties. | Generative Adversarial Networks (GANs) | Design next-generation polymers derived from this compound. |
Sustainable Lifecycle Management and Circular Economy Integration
Adopting a circular economy model is essential for the long-term sustainability of chemical products. mdpi.com This approach moves away from the traditional linear "take-make-dispose" model towards a closed-loop system where materials are continuously reused, recycled, and upcycled. For materials derived from this compound, such as polylactic acid (PLA), this involves developing advanced chemical recycling technologies that can break down post-consumer waste into valuable chemical building blocks, thereby preserving material value and reducing reliance on virgin feedstocks.
Research into Advanced Recycling and Upcycling of this compound-derived Materials
A significant body of research is focused on the chemical recycling of polylactide (PLA), a polymer intrinsically linked to this compound. Chemical recycling breaks the polymer's ester bonds to recover monomers or create other valuable chemicals, a process often referred to as upcycling. tuhh.de This strategy is more advantageous than mechanical recycling, which can lead to a degradation of material properties. acs.org
Recent advancements in the chemical upcycling of PLA include:
Depolymerization to Lactate Esters: Researchers have developed efficient methods to depolymerize PLA waste into high-value lactate esters. For example, a process using an eco-friendly organic catalyst can convert post-consumer PLA into ethyl lactate with an 80% yield in under 20 minutes at mild conditions (<70°C). renewable-carbon.eu Similarly, zinc-catalyzed methanolysis of PLA has been shown to produce methyl lactate with high efficiency. d-nb.info These lactate esters serve as green solvents or can be repolymerized into virgin-quality PLA. tuhh.de
Conversion to New Polymers and Resins: A promising upcycling route involves converting PLA waste into new, high-performance materials. One approach is to depolymerize PLA and then functionalize the resulting oligomers with groups like methacrylates. nih.govacs.org This transforms the waste into a photocurable resin that can be used in high-resolution 3D printing, creating products with impressive mechanical properties, such as a tensile strength of 58.6 MPa and a glass transition temperature of ~180°C. rsc.org
Synthesis of Value-Added Chemicals: PLA can be chemically transformed into a variety of other useful chemicals. Studies have demonstrated its conversion into N-substituted lactamides, which can then be alkylated to produce ionic liquids. acs.org Another innovative route uses phosphonium (B103445) ionic liquids to recycle post-consumer PLA directly into lactide or acrylic acid, both of which are valuable polymer precursors. researchgate.net
Q & A
Basic: How can researchers optimize the synthesis of 2-hydroxyethyl (2S)-2-hydroxypropanoate for high yield and purity?
Methodological Answer:
The synthesis typically involves esterification of (2S)-lactic acid with ethylene glycol under acid catalysis. Key steps include:
- Temperature Control : Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., oligomerization) .
- Catalyst Selection : Use sulfuric acid or p-toluenesulfonic acid (0.5–1.5 mol%) to improve esterification efficiency .
- Purification : Employ vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (C18 column, 0.1% H3PO4 mobile phase) .
Challenges : Competing hydrolysis at elevated temperatures; monitor reaction progress via FT-IR (disappearance of -COOH peak at 1700 cm<sup>−1</sup>) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H NMR (D2O) should show peaks for the hydroxyethyl group (δ 3.6–3.8 ppm, multiplet) and the chiral lactate moiety (δ 1.3 ppm, doublet for CH3) .
- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]<sup>+</sup> at m/z 151.06 (C5H10O4) .
- Optical Rotation : Confirm enantiomeric purity via polarimetry ([α]D<sup>20</sup> = +14.5° for the (2S) isomer) .
Basic: How can this compound enhance drug delivery systems in preclinical research?
Methodological Answer:
- Solubility Enhancement : Its hydrophilic hydroxyl groups improve aqueous solubility of hydrophobic APIs (e.g., anticancer drugs). Formulate nanoparticles via solvent evaporation, using PLGA as a carrier .
- pH-Responsive Release : The ester bond hydrolyzes in acidic environments (e.g., tumor microenvironments). Validate release kinetics using dialysis membranes (PBS at pH 5.0 vs. 7.4) .
Advanced: What factors influence the hydrolytic stability of this compound in biorelevant media?
Methodological Answer:
- pH Dependence : Degradation accelerates below pH 3 (gastric conditions) and above pH 8 (intestinal conditions). Use LC-MS to quantify degradation products (e.g., lactic acid and ethylene glycol) .
- Temperature Effects : At 37°C, hydrolysis half-life is ~48 hours in PBS (pH 7.4). Stabilize formulations with antioxidants (e.g., BHT) .
Data Contradictions : Conflicting reports on hydrolysis rates in plasma; resolve via <sup>13</sup>C NMR tracking of ester bond cleavage .
Advanced: How can researchers resolve chiral inversion issues during metabolic studies of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate (2S) and (2R) isomers in biological samples .
- Isotope Labeling : Synthesize <sup>13</sup>C-labeled lactate moiety to trace metabolic pathways via LC-MS/MS .
Pitfalls : Non-enzymatic racemization in serum; pre-treat samples with protease inhibitors to minimize artifact generation .
Advanced: What in vitro models are suitable for studying its interactions with metabolic enzymes?
Methodological Answer:
- Cytochrome P450 Inhibition : Incubate with human liver microsomes (HLMs) and NADPH. Monitor IC50 values via fluorescent substrates (e.g., CYP3A4: midazolam hydroxylation) .
- Esterase Activity Assays : Use porcine liver esterase (PLE) to quantify hydrolysis rates. Compare with control substrates (e.g., p-nitrophenyl acetate) .
Data Interpretation : Cross-validate with molecular docking simulations (PDB: 1TQH for esterase binding sites) .
Advanced: How does this compound modulate lipid bilayer permeability in cellular uptake studies?
Methodological Answer:
- Membrane Fluidity Assays : Use Laurdan fluorescence polarization in liposomes (DPPC/DOPC) to assess changes in membrane rigidity .
- Caco-2 Permeability : Measure apparent permeability (Papp) in transwell models with/without P-glycoprotein inhibitors (e.g., verapamil) .
Contradictions : Conflicting data on passive vs. active transport; resolve via ATP depletion experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
